(4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,6-diiodophenoxy)acetic acid
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Overview
Description
2-(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes fluorophenyl, trioxo-diazine, and diiodophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID typically involves multiple steps:
Formation of the 4-fluorophenyl group: This can be achieved through the fluorination of phenylacetic acid.
Synthesis of the trioxo-diazine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the diiodophenoxy group: This step requires iodination of phenoxyacetic acid derivatives.
Coupling reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 2-(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID is unique due to its combination of fluorophenyl, trioxo-diazine, and diiodophenoxy groups. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler compounds.
Properties
Molecular Formula |
C19H11FI2N2O6 |
---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
2-[4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,6-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C19H11FI2N2O6/c20-10-1-3-11(4-2-10)24-18(28)12(17(27)23-19(24)29)5-9-6-13(21)16(14(22)7-9)30-8-15(25)26/h1-7H,8H2,(H,25,26)(H,23,27,29)/b12-5+ |
InChI Key |
HKNXJEVRKSSTFC-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC(=O)O)I)/C(=O)NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC(=O)O)I)C(=O)NC2=O)F |
Origin of Product |
United States |
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